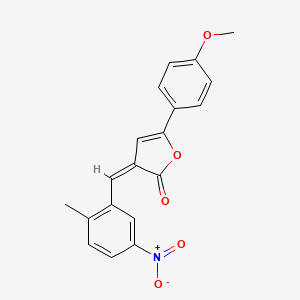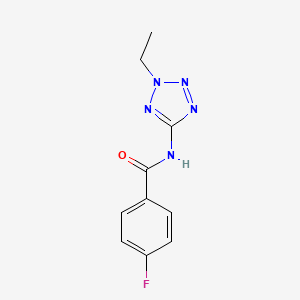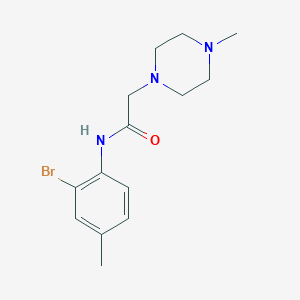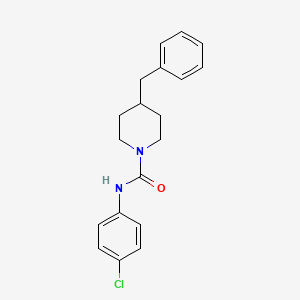![molecular formula C17H15Cl2N3O5 B5720730 N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is a synthetic compound that has been extensively used in scientific research to investigate the physiological and biochemical effects of adenosine receptors.
作用機序
DPCPX is a potent and selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the body, including the brain, heart, and immune system. Adenosine A1 receptors are involved in the regulation of various physiological processes, including neurotransmitter release, blood pressure, heart rate, and immune function. DPCPX blocks the action of adenosine at the A1 receptor, thereby preventing the downstream effects of adenosine signaling.
Biochemical and physiological effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase blood pressure and heart rate in animal models, indicating that adenosine A1 receptors play a role in the regulation of cardiovascular function. DPCPX has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, indicating that adenosine A1 receptors play a role in the regulation of neurotransmitter release. Additionally, DPCPX has been shown to modulate the activity of immune cells, indicating that adenosine A1 receptors play a role in the regulation of immune function.
実験室実験の利点と制限
DPCPX has several advantages for use in lab experiments. It is a potent and selective antagonist of adenosine A1 receptors, which allows for specific targeting of these receptors. Additionally, DPCPX has been extensively studied and characterized, which allows for reliable and reproducible results. However, there are also limitations to the use of DPCPX in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. Additionally, DPCPX may have off-target effects on other adenosine receptors or other signaling pathways.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of pain perception. DPCPX has been shown to modulate pain perception in animal models, and further research is needed to investigate the potential therapeutic applications of DPCPX in pain management. Additionally, DPCPX may have potential applications in the treatment of cardiovascular disease, immune disorders, and neurological disorders. Further research is needed to investigate the potential therapeutic applications of DPCPX in these areas.
合成法
DPCPX is synthesized by reacting 2,4-dichlorophenol with propionyl chloride in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)propanoic acid. The acid is then converted to the corresponding acid chloride by reacting with thionyl chloride. The resulting acid chloride is reacted with 4-nitrophenylethylenediamine in the presence of a base such as triethylamine to form DPCPX.
科学的研究の応用
DPCPX is widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors. It has been used to study the role of adenosine receptors in the regulation of blood pressure, heart rate, and neurotransmitter release. DPCPX has also been used to investigate the effects of adenosine A1 receptors on the immune system, inflammation, and pain perception.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O5/c1-10(26-15-7-4-12(18)9-14(15)19)17(23)27-21-16(20)8-11-2-5-13(6-3-11)22(24)25/h2-7,9-10H,8H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHOHFBZUHHASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(CC1=CC=C(C=C1)[N+](=O)[O-])N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/CC1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dichlorophenoxy)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)

![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![5-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5720695.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)

![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
